molecular formula C18H13BrN4O B216137 Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether

Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether

Katalognummer B216137
Molekulargewicht: 381.2 g/mol
InChI-Schlüssel: PTNDUQWFAJXJGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether has several potential scientific research applications. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to reduce inflammation in animal models. In addition, Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether has been studied for its potential use as an antifungal agent, and it has been found to inhibit the growth of several fungal strains.

Wirkmechanismus

The mechanism of action of Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether may inhibit the activity of certain enzymes involved in inflammation and fungal growth.
Biochemical and Physiological Effects:
Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit fungal growth. In addition, this compound has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether in lab experiments is its potential as a therapeutic agent. This compound has been shown to have anticancer, anti-inflammatory, and antifungal activity, making it a promising candidate for further development. However, one of the limitations of using Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether. One potential direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Another potential direction is to develop more efficient synthesis methods for this compound to improve its bioavailability and efficacy. Furthermore, future research could focus on optimizing the dosage and administration of Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether for its potential use as a therapeutic agent. Finally, additional research could explore the potential of this compound for other applications, such as its use as a pesticide or herbicide.

Synthesemethoden

The synthesis of Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether has been reported in the literature using several methods. One of the most common methods involves the reaction of 4-bromoaniline with 2-cyanopyridine in the presence of sodium hydride to form 3-(4-bromophenyl)-1-cyano-1H-pyridazin-6-ol. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether.

Eigenschaften

Produktname

Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether

Molekularformel

C18H13BrN4O

Molekulargewicht

381.2 g/mol

IUPAC-Name

3-(4-bromophenyl)-6-phenylmethoxy-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H13BrN4O/c19-15-8-6-14(7-9-15)18-21-20-16-10-11-17(22-23(16)18)24-12-13-4-2-1-3-5-13/h1-11H,12H2

InChI-Schlüssel

PTNDUQWFAJXJGE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Kanonische SMILES

C1=CC=C(C=C1)COC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.